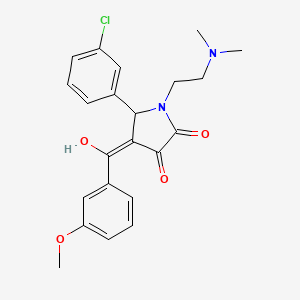

![molecular formula C12H8F3N5S B2411605 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 344262-30-2](/img/structure/B2411605.png)

2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

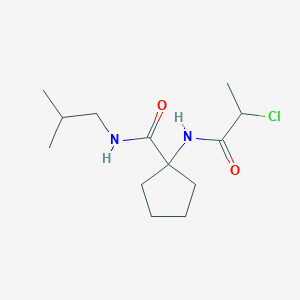

2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound known for its diverse chemical properties The structure consists of a pyridine ring connected to a 1,2,4-triazole and a thiazole ring, with additional methyl and trifluoromethyl groups enhancing its reactivity and stability

Mecanismo De Acción

Target of Action

The primary target of 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine is believed to be the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and initiate a physiological response. In this case, the compound binds to the PPAR, activating it. This activation leads to changes in the transcription of specific genes, which can result in various physiological effects .

Biochemical Pathways

Given its role as a ppar agonist, it is likely involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation . The activation of PPARs can lead to the upregulation or downregulation of various genes, influencing these pathways and their downstream effects .

Result of Action

The activation of PPARs by this compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process . The exact molecular and cellular effects would depend on the specific genes that are regulated upon PPAR activation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine, a multi-step reaction sequence is typically employed:

Formation of Thiazole Ring: : The process begins with the synthesis of the thiazole ring, involving the reaction of a thiourea derivative with an appropriate alpha-bromo ketone.

Construction of Triazole Ring: : The 1,2,4-triazole ring is then formed by the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

Coupling with Pyridine: : Finally, the thiazole and triazole compounds are coupled to a pyridine derivative using a suitable cross-coupling reagent, such as palladium-catalyzed C-N coupling.

Industrial Production Methods

In an industrial setting, the production of this compound follows the same basic synthetic strategy but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. High-pressure reactors, automated systems, and continuous flow chemistry may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various types of reactions, such as:

Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be conducted using hydrogenation techniques with catalysts like palladium on carbon.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly on the pyridine and triazole rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Hydrogen gas, palladium on carbon.

Substitution: : Halogenating agents like N-bromosuccinimide for bromination, nucleophiles like amines for substitution.

Major Products

Oxidation: : Carboxylic acids, ketones.

Reduction: : Alcohols, amines.

Substitution: : Various substituted pyridine and triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms due to its unique reactivity.

Biology

In biology, its derivatives are investigated for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine

In medicine, this compound and its analogs are explored for their potential therapeutic effects, such as anticancer, antiviral, and antifungal activities.

Industry

In industry, it serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparación Con Compuestos Similares

Compared to similar compounds, such as:

**2-{4-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-3H-1,2,4-triazol-3-yl}pyridine

**2-{5-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine

The compound stands out due to its unique combination of substituents, which impart distinct reactivity and biological activity profiles.

And there you have it: a comprehensive overview of this fascinating compound. Feeling like Marie Curie yet?

Propiedades

IUPAC Name |

2-methyl-5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N5S/c1-6-17-9(12(13,14)15)8(21-6)11-18-10(19-20-11)7-4-2-3-5-16-7/h2-5H,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMAJQHKMIWYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=NC(=NN2)C3=CC=CC=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

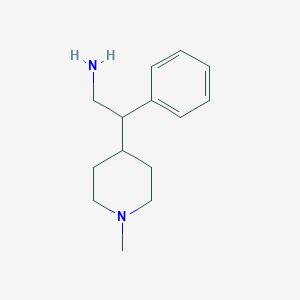

![tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride](/img/structure/B2411522.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)

![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)

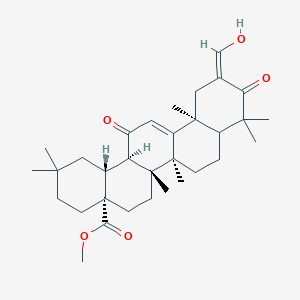

![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)

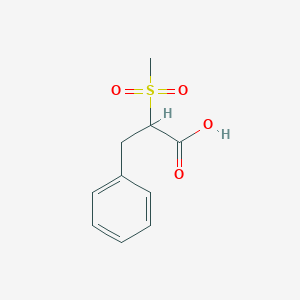

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)